3-Cyanopyrrolidine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
3-cyanopyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c7-3-6(5(8)10)1-2-9-4-6;/h9H,1-2,4H2,(H2,8,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTSNAPLWUASGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C#N)C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyanopyrrolidine-3-carboxamide hydrochloride typically involves the reaction of 3-cyanopyrrolidine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions: 3-Cyanopyrrolidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or alkylating agents under controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Neuropharmacology
One of the prominent applications of 3-cyanopyrrolidine-3-carboxamide hydrochloride is as an inhibitor of prolyl oligopeptidase (POP), a serine peptidase implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that compounds based on cyanopyrrolidine can penetrate the blood-brain barrier effectively, making them suitable candidates for treating cognitive impairments associated with these conditions. For instance, studies have shown that specific cyanopyrrolidine derivatives significantly improve memory retention in models of amnesia induced by scopolamine and electroshock .
Cancer Treatment
The compound has also been identified as a potential inhibitor of deubiquitinating enzymes, particularly ubiquitin C-terminal hydrolase 30 (USP30). Inhibitors of USP30 have shown promise in cancer therapies due to their role in regulating mitochondrial function and apoptosis pathways. The inhibition of USP30 can lead to enhanced apoptosis in cancer cells, suggesting that this compound may contribute to novel cancer treatment strategies .
Inhibition of Prolyl Oligopeptidase
The mechanism by which this compound acts as a POP inhibitor involves binding to the enzyme's catalytic site, thereby blocking its activity. This inhibition has been linked to improved cognitive functions and memory retention in experimental models .
Modulation of Ubiquitin Pathways
As a USP30 inhibitor, this compound's action involves the modulation of protein degradation pathways within cells, leading to altered cellular responses to stress and potentially enhancing the effectiveness of existing cancer therapies .
Neuroprotective Effects
A study evaluated various cyanopyrrolidine derivatives for their effectiveness as POP inhibitors. The findings indicated that certain derivatives not only inhibited POP but also demonstrated neuroprotective effects in vivo, highlighting their potential for development into therapeutic agents for neurodegenerative diseases .
Cancer Therapeutics Development
Research on USP30 inhibitors, including this compound, has shown promising results in preclinical models. These studies suggest that targeting deubiquitinating enzymes can enhance the efficacy of chemotherapeutic agents by promoting apoptosis in resistant cancer cells .
Summary Table of Applications
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Neuropharmacology | Inhibition of prolyl oligopeptidase | Improved memory retention; potential treatment for Alzheimer's |
| Cancer Treatment | Inhibition of USP30 | Enhanced apoptosis; potential synergy with chemotherapeutics |
Mechanism of Action
The mechanism of action of 3-cyanopyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares 3-cyanopyrrolidine-3-carboxamide hydrochloride with structurally related pyrrolidine and piperidine derivatives:
Key Observations:
- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound supports hydrogen bonding without ionization (unlike the carboxylic acid in ), influencing solubility and target binding.
Biological Activity
3-Cyanopyrrolidine-3-carboxamide hydrochloride is a heterocyclic compound notable for its potential biological activities, particularly as an inhibitor of deubiquitylating enzymes (DUBs). This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a cyano group and a carboxamide functional group. Its molecular formula is C₆H₈ClN₃O, with a molecular weight of approximately 176.60 g/mol. The cyano group contributes to the compound's reactivity, while the carboxamide enhances solubility and interaction with biological systems, making it a candidate for various medicinal applications.
Inhibition of Deubiquitylating Enzymes (DUBs)
DUBs play a crucial role in regulating protein degradation pathways. By inhibiting these enzymes, this compound may help in managing diseases associated with protein misfolding and degradation, such as cancer and neurodegenerative disorders. Preliminary studies indicate that this compound can modulate the ubiquitin-proteasome system, which is vital for cellular homeostasis .
Anti-inflammatory Properties
Initial research suggests that this compound may exhibit anti-inflammatory effects. These properties could be beneficial in treating conditions characterized by excessive inflammation, although further studies are required to fully elucidate these effects.
Synthesis Methods
Several synthetic approaches have been reported for this compound. These methods typically involve multi-step processes that allow for the incorporation of the cyano and carboxamide groups into the pyrrolidine structure. Flow chemistry techniques have also been explored to enhance yield and efficiency in the synthesis of this compound .
Case Studies
- DUB Inhibition in Cancer Models
- Neuroprotective Effects
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| N-Boc-3-cyanopyrrolidine | Contains a tert-butoxycarbonyl protecting group | Primarily used in peptide synthesis |
| 4-Cyanopiperidine | A piperidine ring instead of pyrrolidine | Exhibits different pharmacological profiles |
| 3-Cyano-4-hydroxypyrrolidine | Hydroxyl group at position 4 | Potentially different biological activities due to hydroxyl substitution |
These compounds share structural similarities with this compound but differ in their functional groups and biological activities, highlighting the importance of structural modifications in drug design.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Carbodiimide-mediated | 78 | 95 | DMF, RT, 12h | |
| Direct cyano insertion | 65 | 88 | Acetonitrile, reflux, 8h | |
| Microwave-assisted | 82 | 92 | DMF, 100°C, 2h |
Advanced: How can contradictions in reported reaction pathways involving this compound be resolved?
Methodological Answer:
Contradictions in reaction outcomes (e.g., substitution vs. oxidation products) arise from variable conditions. To address this:
Systematic Variation : Test parameters (temperature, solvent, catalyst) to map product distributions. For example, higher temperatures favor oxidation over substitution .
Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, as demonstrated by ICReDD’s workflow integrating computation and experiment .
Analytical Validation : Employ LC-MS/MS to characterize minor products and confirm mechanistic hypotheses .
Basic: What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
Q. Table 2: Key Spectroscopic Parameters
| Technique | Target Signal | Expected Value | Reference |
|---|---|---|---|
| ¹H NMR | Pyrrolidine CH₂ | δ 2.7–3.2 (multiplet) | |
| IR | C≡N Stretch | 2200 cm⁻¹ | |
| HRMS | [M+H]⁺ | 186.06 |
Advanced: How to design experiments to study the compound’s interaction with biological targets?
Methodological Answer:
To investigate pharmacological activity (e.g., enzyme inhibition):
Molecular Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., kinases) .
In Vitro Assays : Conduct enzymatic inhibition studies (IC₅₀ determination) under physiological pH and temperature .
SAR Analysis : Synthesize derivatives (e.g., replacing cyano with carboxyl groups) to correlate structure with activity .
Q. Example Workflow :
- Step 1 : Dock 3-Cyanopyrrolidine-3-carboxamide into the active site of target enzyme X.
- Step 2 : Validate predictions via fluorescence-based binding assays.
- Step 3 : Optimize lead compounds using ICReDD’s feedback loop between computation and experiment .
Basic: What are common impurities encountered during synthesis, and how can they be mitigated?
Methodological Answer:
Common impurities include:
Q. Mitigation Table :
| Impurity Type | Detection Method | Mitigation Strategy | Reference |
|---|---|---|---|
| Unreacted starting material | HPLC | Add 10% excess reagent | |
| N-Oxide derivative | LC-MS | Use antioxidant (e.g., BHT) |
Advanced: How can computational chemistry predict reaction outcomes for novel derivatives?
Methodological Answer:
ICReDD’s integrated approach combines:
Reaction Path Search : Use quantum chemical methods (e.g., DFT) to model transition states and intermediates .
Machine Learning : Train models on existing data to predict optimal conditions (e.g., solvent, catalyst) for new reactions .
Experimental Validation : Narrow down computational predictions to 3–5 high-likelihood conditions for lab testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
